molecular formula C7H4ClN3O2 B1423423 3-chloro-5-nitro-1H-pyrrolo[2,3-c]pyridine CAS No. 1167056-11-2

3-chloro-5-nitro-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B1423423
CAS No.: 1167056-11-2
M. Wt: 197.58 g/mol
InChI Key: TXNLKZBXMPRLAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1H-Pyrrolo[2,3-b]pyridine” is a type of organic compound that belongs to the class of pyrrolopyridines . These compounds are characterized by a pyrrolopyridine moiety, which is a polycyclic aromatic compound containing a pyrrole ring fused to a pyridine ring .


Synthesis Analysis

The synthesis of pyrrolopyridine derivatives often involves chemical modifications at various positions of the pyrrolopyridine ring . For example, the introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .


Molecular Structure Analysis

The molecular structure of “1H-Pyrrolo[2,3-b]pyridine” consists of a pyrrole ring fused to a pyridine ring . The exact structure of “3-chloro-5-nitro-1H-pyrrolo[2,3-c]pyridine” would include additional chlorine and nitro groups, but specific details were not found.

Scientific Research Applications

Synthesis and Chemical Properties

  • 3-Chloro-5-nitro-1H-pyrrolo[2,3-c]pyridine derivatives have been utilized in the efficient synthesis of various heterocyclic compounds. For instance, Figueroa‐Pérez et al. (2006) explored the synthesis of 4-substituted 7-azaindole derivatives using 6-Chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine as building blocks. This approach demonstrates the versatility of such derivatives in nucleophilic displacement reactions, contributing to the development of diverse chemical structures (Figueroa‐Pérez et al., 2006).

Application in Cancer Research

  • Zhang et al. (2019) highlighted the application of pyrrolo-imidazo[1,2-a]pyridine scaffolds, which involve compounds like 2-chloro-3-nitroimidazo[1,2-a]pyridines, in the synthesis of novel chemical libraries. Their study identified compounds with significant antiproliferative activity against human colon cancer cell lines, showcasing the potential of these derivatives in medicinal chemistry and oncology research (Zhang et al., 2019).

Structural and Electronic Studies

  • The study of the structural and electronic properties of 1H-pyrrolo[2,3-b]pyridines, which are closely related to this compound, has been conducted to understand their behavior under various chemical reactions. Herbert and Wibberley (1970) investigated the fragmentation of these compounds under electron impact, providing insights into their stability and reactivity, which is crucial for their application in synthetic chemistry and material science (Herbert & Wibberley, 1970).

Exploration of Reactivity

  • Bazin et al. (2013) explored various strategies for functionalizing 2-chloro-3-nitroimidazo[1,2-a]pyridine, demonstrating the compound's flexibility in undergoing different chemical reactions. This study emphasizes the compound's role in expanding the structural diversity of imidazo[1,2-a]pyridines, which are valuable in pharmaceuticals and materials science (Bazin et al., 2013).

Safety and Hazards

The safety and hazards of a compound depend on its exact structure and properties. Some pyrrolopyridine compounds have hazard classifications such as “Acute Tox. 4 Oral - Eye Dam. 1” and precautionary statements like "P280 - P301 + P312 + P330 - P305 + P351 + P338 + P310" .

Properties

IUPAC Name

3-chloro-5-nitro-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-5-2-9-6-3-10-7(11(12)13)1-4(5)6/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXNLKZBXMPRLAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CNC2=CN=C1[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001266261
Record name 3-Chloro-5-nitro-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001266261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1167056-11-2
Record name 3-Chloro-5-nitro-1H-pyrrolo[2,3-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1167056-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5-nitro-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001266261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-5-nitro-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 2
3-chloro-5-nitro-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 3
3-chloro-5-nitro-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 4
3-chloro-5-nitro-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 5
3-chloro-5-nitro-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 6
3-chloro-5-nitro-1H-pyrrolo[2,3-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.